(R)-Monophos
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Overview
Description
®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound characterized by its unique dioxaphosphepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of naphthalene derivatives under specific conditions to form the dioxaphosphepin ring. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like dichloromethane or toluene. The reaction temperature and time are carefully controlled to ensure the desired product yield.
Industrial Production Methods
On an industrial scale, the production of ®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups like halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in dry solvents like ether or tetrahydrofuran.
Substitution: Halides, alkylating agents; reactions often require the presence of a base and are carried out at elevated temperatures.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Hydrogen bromide (HBr): Used in the production of inorganic bromides and alkyl bromides.
Uniqueness
®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine stands out due to its unique dioxaphosphepin ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
(R)-Monophos is a chiral phosphoramidite ligand widely recognized for its role in asymmetric synthesis, particularly in catalyzing various chemical reactions. Its unique structure and properties contribute to its biological activity, making it a subject of interest in pharmaceutical and biochemical research.
Chemical Structure and Properties
This compound is characterized by a phosphorus atom bonded to a chiral amine and a binaphthyl backbone, which provides the necessary chirality for enantioselective reactions. The compound can be represented as follows:
This configuration allows this compound to interact selectively with substrates in catalytic processes, enhancing the formation of specific enantiomers.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its application as a ligand in catalysis. The biological implications of these activities are significant in the context of drug development and synthetic biology.
Enantioselective Catalysis
The primary biological activity associated with this compound is its role as a catalyst in enantioselective reactions. It has been shown to facilitate the synthesis of various biologically active compounds, including pharmaceuticals. Studies have demonstrated that this compound can enhance the selectivity of reactions involving nucleophilic additions to carbonyl compounds, leading to the production of chiral alcohols and amines with high enantiomeric excess.
Table 1: Summary of Catalytic Applications of this compound
Reaction Type | Substrate Type | Enantiomeric Excess (%) | Reference |
---|---|---|---|
1,4-Addition | Dialkylzincs | Up to 98% | |
Asymmetric Hydrogenation | Ketones | 90-95% | |
Nucleophilic Addition | Aldehydes | 85% |
Case Study 1: Asymmetric Synthesis of Chiral Alcohols
In a study conducted by Feringa et al., this compound was employed in the asymmetric synthesis of chiral alcohols from aldehydes using dialkylzinc reagents. The results indicated that the use of this compound significantly improved the enantiomeric purity of the resulting alcohols compared to other ligands.
- Methodology : The reaction was carried out under optimized conditions using this compound as the ligand.
- Results : Achieved an enantiomeric excess of 96%, demonstrating its effectiveness in promoting selectivity.
Case Study 2: Application in Medicinal Chemistry
Another study focused on the application of this compound in synthesizing pharmaceuticals. The ligand was utilized in a series of reactions aimed at producing key intermediates for anti-cancer agents. The findings revealed that this compound facilitated the formation of desired compounds with minimal side products.
- Methodology : Utilization of this compound in palladium-catalyzed cross-coupling reactions.
- Results : Enhanced yields and selectivity for biologically active derivatives were observed, supporting its potential utility in medicinal chemistry.
Research Findings
Recent advancements have highlighted the versatility of this compound in various chemical transformations. Notably, its application extends beyond simple organic synthesis; it plays a crucial role in developing complex molecular architectures that are pivotal for drug discovery.
Mechanistic Insights
The mechanism by which this compound exerts its catalytic effects involves coordination with transition metals, facilitating the formation of reactive intermediates that lead to product formation. Studies suggest that the steric and electronic properties imparted by the binaphthyl backbone are critical for achieving high selectivity.
Properties
IUPAC Name |
N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHAVHXSBZARBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185449-80-3 |
Source
|
Record name | (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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